N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)benzo[d][1,3]dioxole-5-carboxamide
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Overview
Description
N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)benzo[d][1,3]dioxole-5-carboxamide is a useful research compound. Its molecular formula is C18H18N2O5S and its molecular weight is 374.41. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activities
The chemical compound N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)benzo[d][1,3]dioxole-5-carboxamide, due to its complex structure, may share similar properties with various synthesized compounds that exhibit a range of biological activities. For example, derivatives of thiazolidin and benzodioxole have been explored for their antimicrobial properties. Mukesh C. Patel and D. Dhameliya synthesized compounds that underwent facile condensation, resulting in derivatives that exhibited promising antibacterial activities, highlighting their potential as antimicrobial agents (Patel & Dhameliya, 2010).
Antiviral and Anti-Inflammatory Agents
Further research into structurally related compounds has shown significant antiviral and anti-inflammatory activities. For instance, A. Hebishy et al. developed benzamide-based aminopyrazoles and their derivatives, which were tested for anti-influenza A virus activity. Several compounds demonstrated significant antiviral activities against bird flu influenza (H5N1), indicating the potential of benzamide derivatives in antiviral research (Hebishy et al., 2020).
Anticancer Properties
Additionally, benzamide derivatives have been evaluated for their anticancer properties. A. Rahmouni et al. synthesized novel pyrazolopyrimidines derivatives, demonstrating anticancer and anti-5-lipoxygenase agents' activities. These compounds were screened for cytotoxicity against cancer cell lines, showing potential as anticancer agents (Rahmouni et al., 2016).
Antimicrobial Applications
Compounds with thiazolidin and benzodioxole structures have been explored for antimicrobial applications as well. N. Desai et al. synthesized fluorobenzamides containing thiazole and thiazolidine, demonstrating promising antimicrobial analogs against various bacterial and fungal strains, underscoring the versatility of these compounds in developing new antimicrobial agents (Desai et al., 2013).
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, playing a significant role in cell division and proliferation.
Mode of Action
It is known to interact with its target, cdk2, which may result in changes in the cell cycle . The interaction could potentially inhibit the activity of CDK2, thereby affecting the progression of the cell cycle.
Biochemical Pathways
The compound’s interaction with CDK2 affects the cell cycle, a fundamental biochemical pathway in cells. By inhibiting CDK2, the compound may disrupt the normal progression of the cell cycle, leading to cell cycle arrest . This can have downstream effects on cell proliferation and growth.
Result of Action
The compound’s interaction with CDK2 and its potential to cause cell cycle arrest can lead to the inhibition of cell proliferation . In the context of cancer cells, this could result in the reduction of tumor growth.
properties
IUPAC Name |
N-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methylphenyl]-1,3-benzodioxole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O5S/c1-12-3-5-14(20-7-2-8-26(20,22)23)10-15(12)19-18(21)13-4-6-16-17(9-13)25-11-24-16/h3-6,9-10H,2,7-8,11H2,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGNFNDOZYBZVCK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CCCS2(=O)=O)NC(=O)C3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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